![molecular formula C19H24FN3O2S B2922975 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide CAS No. 1111575-98-4](/img/structure/B2922975.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This step involves nucleophilic aromatic substitution, where the fluorophenoxy group is introduced.
Typical reagents include potassium fluoride (KF) and solvents like N,N-dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, production can leverage high-throughput techniques and continuous flow reactors to optimize yields and reduce costs. Key considerations include reaction scaling, solvent recovery, and process safety.
Types of Reactions
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions, typically forming sulfoxides and sulfones. Common oxidants include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction reactions may involve the use of reagents like lithium aluminum hydride (LiAlH4) for reducing any ketone or aldehyde functionalities present.
Substitution Reactions
Both nucleophilic and electrophilic substitutions are feasible, providing avenues to introduce various functional groups.
Typical conditions involve polar aprotic solvents and catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
For Oxidation: : m-CPBA, H2O2
For Reduction: : LiAlH4, sodium borohydride (NaBH4)
For Substitution: : Halides, alkylating agents, in solvents like DMF or MeCN
Major Products Formed
Oxidation products like sulfoxides and sulfones.
Substituted derivatives depending on the reactants used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide can involve several steps:
Formation of the Pyrimidine Ring
Starting with the cyclization of appropriate precursors, such as 2,4-dimethyl-5-(methylthio)pyrimidine using reagents like formamidine or amidine derivatives.
Cyclization reactions typically involve heating with an acid catalyst like sulfuric acid.
Functional Group Substitution
Introducing the dimethyl and methylsulfanyl groups via electrophilic aromatic substitution using alkylating agents like methyl iodide.
The reaction conditions generally involve solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) under heating.
Addition of Propanamide Chain
Common conditions include the use of base catalysts like potassium carbonate (K2CO3) in an organic solvent like toluene.
Scientific Research Applications
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide has diverse applications:
In Chemistry: : As a building block for the synthesis of more complex molecules.
In Biology: : Studying its biological activity, potential enzyme inhibition, or receptor interaction.
In Medicine: : Investigating its therapeutic potential, particularly in areas requiring modulation of biochemical pathways.
In Industry: : Exploring its use in the manufacture of specialty chemicals or pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, potentially including enzymes or receptors. The molecular pathways involved may relate to inhibition or activation of these targets, leading to downstream biological effects. Understanding these mechanisms requires detailed biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Compared to other pyrimidine and propanamide derivatives, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide stands out due to:
Its unique substitution pattern.
Enhanced stability or reactivity in certain chemical reactions.
Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-propyl]propanamide
By exploring the unique properties and applications of this compound, researchers can further understand its potential across various fields.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-(2-fluorophenoxy)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-13-15(14(2)23-19(22-13)26-3)9-10-18(24)21-11-6-12-25-17-8-5-4-7-16(17)20/h4-5,7-8H,6,9-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWMASQNKCUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922892.png)
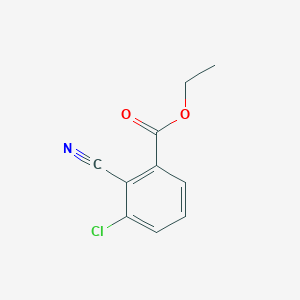
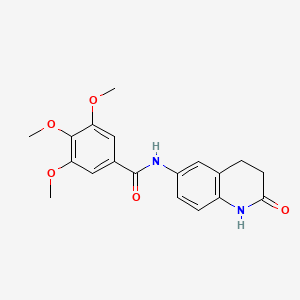
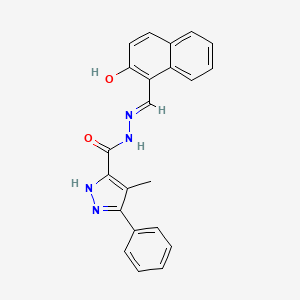
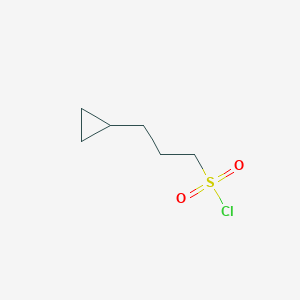
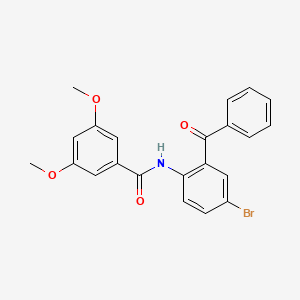
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide](/img/structure/B2922905.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
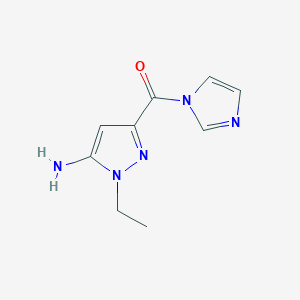
![4-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
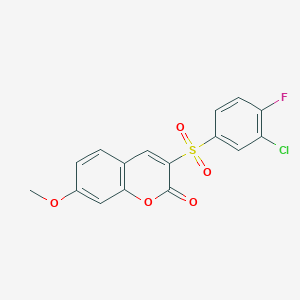
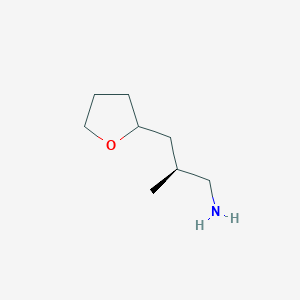
![N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2922915.png)
